Cas no 1006344-06-4 (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol)
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
- 1006344-06-4
- AKOS000308724
- STK350077
- 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
- SCHEMBL18222537
- BBL040258
- CS-0215257
- COJCHMBQAMZKIX-UHFFFAOYSA-N
- EN300-230195
- MFCD06804923
- G45747
- 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol
- GQB34406
- 2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol
- F2198-2078
-
- MDL: MFCD06804923
- Inchi: 1S/C6H7F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,12H,3-4H2
- InChI Key: COJCHMBQAMZKIX-UHFFFAOYSA-N
- SMILES: FC(C1C=CN(CCO)N=1)(F)F
Computed Properties
- Exact Mass: 180.05104734Da
- Monoisotopic Mass: 180.05104734Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 38.1Ų
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB499730-250 mg |
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 250MG |
€231.60 | 2022-03-24 | ||
| abcr | AB499730-1 g |
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 1g |
€398.20 | 2022-03-24 | ||
| abcr | AB499730-5 g |
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 5g |
€974.50 | 2022-03-24 | ||
| Chemenu | CM422655-100mg |
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 95%+ | 100mg |
$147 | 2023-01-05 | |
| Chemenu | CM422655-250mg |
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 95%+ | 250mg |
$196 | 2023-01-05 | |
| Chemenu | CM422655-500mg |
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 95%+ | 500mg |
$347 | 2023-01-05 | |
| Chemenu | CM422655-1g |
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 95%+ | 1g |
$486 | 2023-01-05 | |
| TRC | T791918-25mg |
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T791918-50mg |
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T791918-250mg |
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
1006344-06-4 | 250mg |
$ 295.00 | 2022-06-02 |
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Suppliers
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
Introduction to 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 1006344-06-4) in Modern Chemical and Pharmaceutical Research
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol, identified by its CAS number 1006344-06-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This heterocyclic alcohol features a trifluoromethyl substituent on a pyrazole ring, which is a structural motif widely recognized for its biological activity and synthetic utility. The presence of the ethanol side chain further enhances its potential as a building block in drug discovery and material science applications.
The trifluoromethyl group is a key feature in medicinal chemistry due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Its electron-withdrawing nature can increase metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol, this group may contribute to improved solubility and bioavailability, making it a valuable candidate for further development.
The pyrazole core is another critical component of this compound. Pyrazoles are versatile scaffolds that have been extensively explored in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Their rigid bicyclic structure provides a stable framework for functionalization, allowing for the creation of diverse derivatives with tailored properties. Recent studies have highlighted the potential of pyrazole-based compounds in addressing various therapeutic challenges, including inflammation, infectious diseases, and cancer.
One of the most compelling aspects of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is its potential as an intermediate in the synthesis of more complex molecules. The combination of the pyrazole ring and the ethanol side chain offers multiple sites for further functionalization, enabling chemists to design novel compounds with specific biological activities. For instance, researchers have utilized similar scaffolds to develop kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
Recent advancements in computational chemistry have further enhanced the utility of compounds like 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol. Molecular modeling techniques allow researchers to predict the binding interactions between this compound and biological targets with high accuracy. This has accelerated the drug discovery process by enabling virtual screening of large libraries of compounds before experimental validation. The integration of machine learning algorithms has further refined these predictions, making it possible to identify lead compounds more efficiently.
In addition to its pharmaceutical applications, 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol may find utility in material science. The unique electronic properties of the trifluoromethyl group can influence the optical and electronic characteristics of materials derived from this compound. For example, researchers have explored pyrazole derivatives as components in organic semiconductors and liquid crystals, where their rigid structure and tunable electronic properties are highly advantageous.
The synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol presents an interesting challenge due to the complexity of its structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodology have made it possible to streamline these processes using catalytic techniques or novel reaction conditions. These advancements not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable chemistry.
One notable example is the use of transition metal-catalyzed cross-coupling reactions in constructing the pyrazole core. These reactions provide a powerful tool for forming carbon-carbon bonds under mild conditions, often with high selectivity. By incorporating such methodologies into the synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol, chemists can achieve more efficient and scalable production processes.
The biological activity of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol has been explored in several preclinical studies. While comprehensive clinical data is still limited, preliminary results suggest that this compound exhibits promising properties as an inhibitor of certain enzymes involved in inflammatory pathways. The ability to modulate these pathways could make it a valuable therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.
Furthermore, the structural features of this compound make it an attractive candidate for developing next-generation antiviral drugs. The interaction between viral proteins and host cell receptors often involves specific binding pockets that can be targeted by small molecules like 2-(3-(trifluoromethyl)-1H-pyrazol-1-ylolethanone 06 1006344 06 4 ethanol). By designing derivatives with enhanced binding affinity or selectivity, researchers hope to develop treatments that are more effective against emerging viral strains.
The role of computational biology in understanding the mechanism of action (MoA) cannot be overstated. Advanced bioinformatics tools allow researchers to analyze large datasets containing genomic, proteomic, and metabolomic information. This analysis can reveal how compounds like 2-(3-(trifluoromethyl)-1H-pyrazol-llethan-l -yl)ethanol interact with biological systems at a molecular level. Such insights are crucial for optimizing drug candidates and predicting their efficacy.
The future prospects for 2-(3((trifluoromethyl)-lH-p y ra z ol -l -yl) ethanol CAS no 1006344 -06 -4) are bright, driven by ongoing research in both academia and industry. As new synthetic methods emerge and our understanding of biological systems deepens, this compound is likely to play an increasingly important role in drug discovery and material science applications.
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